

# Application Notes and Protocols for Co-Zr Thin Film Deposition

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## Compound of Interest

Compound Name: Cobalt--zirconium (1/1)

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These application notes provide a detailed overview of common physical vapor deposition (PVD) techniques for fabricating Cobalt-Zirconium (Co-Zr) thin films. The protocols and data presented are intended to guide researchers in selecting and optimizing deposition methods for their specific applications, which include magnetic recording media, soft magnetic underlayers, and micro-electro-mechanical systems (MEMS).

## Magnetron Sputtering of Co-Zr Thin Films

Magnetron sputtering is a versatile and widely used technique for depositing high-quality Co-Zr alloy thin films with well-controlled stoichiometry and magnetic properties. This method is particularly suitable for applications requiring amorphous films with soft magnetic characteristics.

## Data Presentation

Table 1: Sputtering Parameters and Resulting Properties for Co-Zr Thin Films

Parameter	Value	Resulting Film Properties	Value	Reference
Deposition Technique	RF Magnetron Sputtering	Composition	Co90Zr10 (wt. %)	[1]
Target Composition	Co plate with Zr chips	Thickness	2 $\mu\text{m}$	[1]
Substrate	Not specified	Coercive Force (Hc)	$\leq 0.05$ Oe	[1][2]
Working Gas	Argon (Ar)	Saturation Magnetization ( $4\pi\text{Ms}$ )	$\sim 14000$ G	[1][2]
Base Pressure	$< 4 \times 10^{-7}$ Torr	Permeability ( $\mu$ )	$\sim 3500$ at 10 MHz	[2]
Argon Pressure	Varies (e.g., 1.1 mTorr)	Microstructure	Amorphous	[3]
Substrate Temperature	Room Temperature to 973 K	Hardness	Increases with substrate bias	[4]
Substrate Bias	0 V to -150 V	Surface Roughness	Dependent on Ar pressure	[5]

## Experimental Protocol: RF Magnetron Sputtering of Co<sub>90</sub>Zr<sub>10</sub> Thin Films

This protocol is based on the deposition of Co-Zr films for magnetic recording heads.[1][2]

### 1.2.1. Materials and Equipment

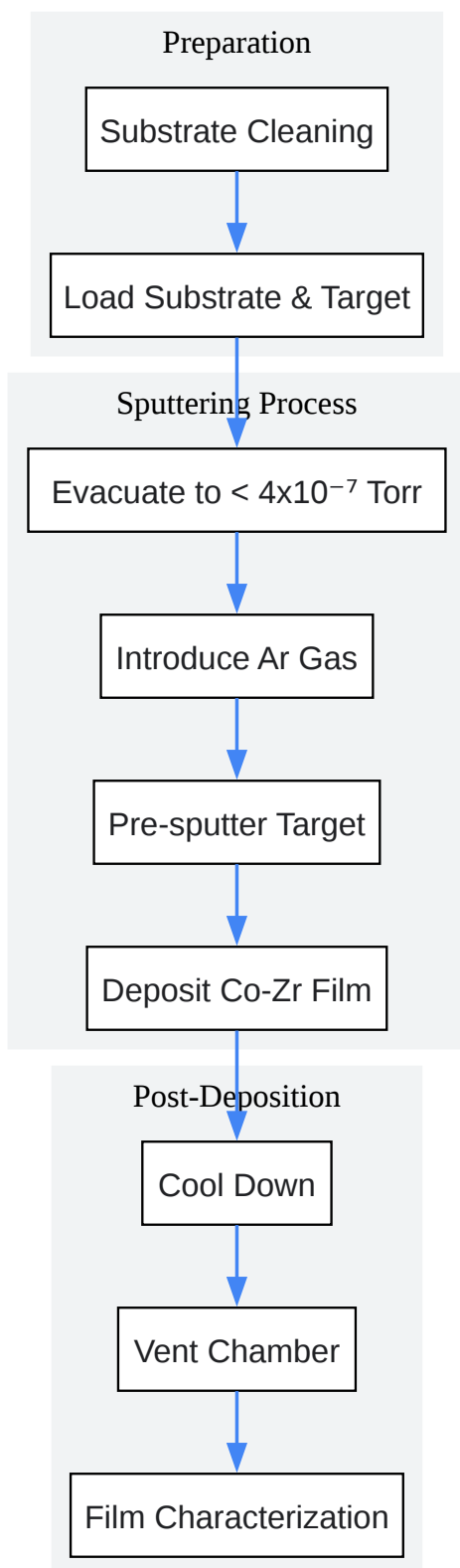
- Sputtering System: RF magnetron sputtering system.
- Target: High-purity Cobalt (Co) target plate (e.g., 4-inch diameter) and pure Zirconium (Zr) chips (e.g., 5x5 mm). The number of Zr chips determines the film composition.[1]

- Substrate: Appropriate substrate material (e.g., silicon wafers, glass, or specialized IBM 3370 type sliders).[2]
- Sputtering Gas: High-purity Argon (Ar).

### 1.2.2. Deposition Procedure

- Substrate Preparation: Clean the substrates ultrasonically in acetone, followed by isopropyl alcohol, and then deionized water. Dry the substrates with nitrogen gas before loading them into the deposition chamber.
- Chamber Evacuation: Load the substrates and the Co target with Zr chips into the sputtering chamber. Evacuate the chamber to a base pressure of less than  $4 \times 10^{-7}$  Torr.[1]
- Sputtering Gas Introduction: Introduce high-purity Argon gas into the chamber. The working pressure can be varied to optimize film properties; a starting point can be around a few mTorr.[5]
- Target Pre-sputtering: Pre-sputter the target for a few minutes with the shutter closed to clean the target surface and ensure stable plasma conditions.
- Deposition: Open the shutter to begin the deposition of the Co-Zr thin film onto the substrates. The deposition time will determine the final film thickness. For a 2  $\mu\text{m}$  thick film, the deposition time will depend on the calibrated deposition rate of the system under the specific operating conditions.
- Cooling and Venting: After deposition, allow the substrates to cool down in a vacuum before venting the chamber with an inert gas like nitrogen.

## Visualization



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Fig. 1: Workflow for Magnetron Sputtering of Co-Zr thin films.

## Pulsed Laser Deposition (PLD) of Co-Zr Thin Films

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique that uses a high-power pulsed laser beam to ablate a target material and deposit a thin film. It is known for its ability to produce stoichiometric films of complex materials.

### Data Presentation

Table 2: Pulsed Laser Deposition Parameters and Expected Influence on Co-Zr Thin Film Properties (based on Zr deposition)

Parameter	Range/Value	Expected Influence on Co-Zr Film Properties	Reference (for Zr)
Deposition Technique	Pulsed Laser Deposition (PLD)	-	[6]
Target	Co-Zr alloy target	Stoichiometric transfer of target composition is a key advantage of PLD.	[7]
Substrate	Si(100)	Substrate choice influences film adhesion and crystallinity.	[6]
Laser Wavelength	1064 nm or 532 nm	Smoother films are generally achieved with longer wavelengths.	[6]
Laser Fluence	0.25 - 1.0 J/cm <sup>2</sup>	Higher fluence can increase crystallinity up to a certain point, but also increases surface roughness.	[6]
Substrate Temperature	25 °C - 500 °C	Optimal crystallinity is often achieved at an intermediate temperature (e.g., 300 °C for Zr). Higher temperatures can lead to increased surface features.	[6]
Background Gas	Vacuum or inert gas (e.g., Ar)	Background gas pressure affects the kinetic energy of the ablated species and	[8]

can influence film  
density and stress.

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## Experimental Protocol: Pulsed Laser Deposition of Co-Zr Thin Films

This protocol is a general guideline based on the deposition of metallic thin films by PLD.[\[6\]](#)[\[9\]](#)

### 2.2.1. Materials and Equipment

- **PLD System:** A high-vacuum PLD chamber equipped with a target carousel and a substrate heater.
- **Laser:** A high-power pulsed laser, such as a KrF excimer laser (248 nm) or a Nd:YAG laser (e.g., 1064 nm, 532 nm).
- **Target:** A dense, high-purity Co-Zr alloy target.
- **Substrate:** Si(100) wafers or other suitable substrates.
- **Gases:** High-purity Argon for background pressure control.

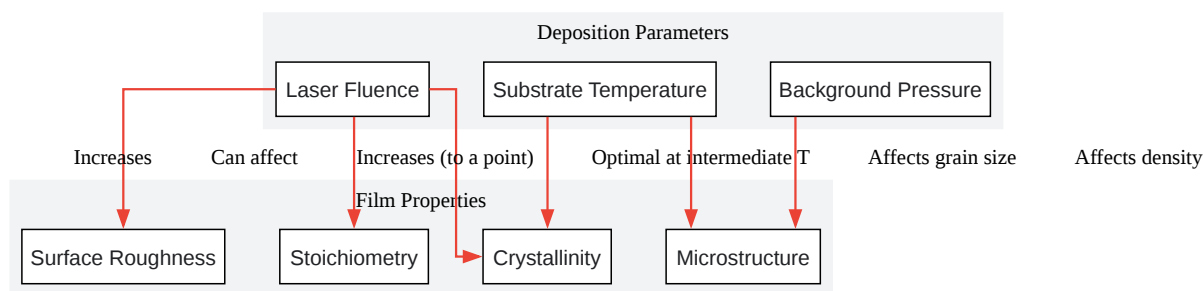
### 2.2.2. Deposition Procedure

- **Substrate and Target Preparation:** Clean the Si(100) substrate as described in the sputtering protocol. Mount the Co-Zr target and the substrate in the PLD chamber.
- **Chamber Evacuation:** Evacuate the chamber to a base pressure in the range of  $10^{-6}$  to  $10^{-7}$  Torr.
- **Substrate Heating:** Heat the substrate to the desired deposition temperature (e.g., 300 °C).  
[\[6\]](#)
- **Background Gas:** If required, introduce Argon gas to the desired background pressure.
- **Laser Ablation and Deposition:** Set the laser parameters (wavelength, fluence, repetition rate). The laser beam is focused onto the rotating target. A plasma plume is generated and

expands towards the substrate, where the film grows. The number of laser pulses determines the film thickness.

- **Cooling:** After deposition, the substrate is cooled down to room temperature in a vacuum or in the same background gas environment.
- **Venting and Unloading:** Vent the chamber and unload the coated substrate for characterization.

## Visualization



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Fig. 2: Influence of PLD parameters on Co-Zr film properties.

## Thermal Evaporation of Co-Zr Thin Films

Thermal evaporation is a PVD method where a source material is heated in a vacuum to the point of evaporation, and the resulting vapor condenses on a substrate to form a thin film. For alloys like Co-Zr, co-evaporation from separate sources or evaporation from a single alloy source can be employed.

## Data Presentation

Table 3: Thermal Evaporation Parameters and Resulting Properties for Co-Zr Thin Films



Parameter	Value/Range	Resulting Film Properties	Value	Reference
Deposition Technique	Co-evaporation	Composition	$\text{Co}_{1-x}\text{Zr}_x$	[10]
Source Material	Separate Co and Zr sources or a Co-Zr alloy	Microstructure	Amorphous	[10]
Substrate	Not specified	Magnetic Properties	Studied by VSM and FMR	[10]
Vacuum Pressure	High vacuum (e.g., $< 10^{-6}$ Torr)	Film Purity	High purity can be achieved	[11]
Evaporation Rate	Controlled by source temperature/power	Film Thickness	Dependent on rate and time	[12]
Substrate Temperature	Typically room temperature for amorphous films	Adhesion	Can be influenced by substrate temperature	[13]

## Experimental Protocol: Co-Evaporation of Co-Zr Thin Films

This protocol outlines a general procedure for the co-evaporation of Co and Zr. Note that due to the high melting point of Zirconium, electron-beam evaporation is often the preferred method over resistive heating.[14]

### 3.2.1. Materials and Equipment

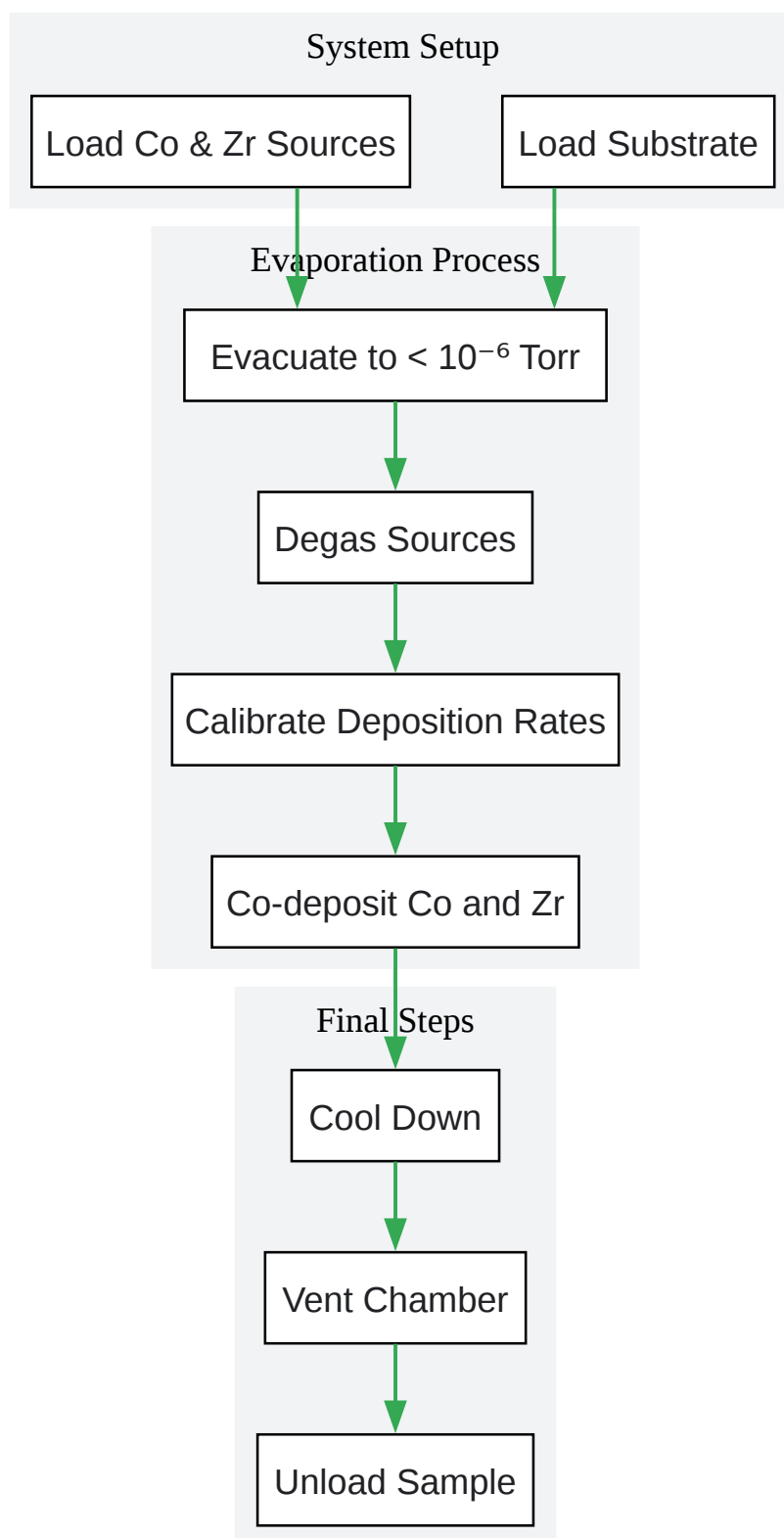
- High-Vacuum Co-evaporation System: Equipped with at least two electron-beam guns or a combination of an e-beam gun (for Zr) and a thermal evaporation source (for Co).

- Source Materials: High-purity Cobalt pellets or rods and Zirconium pellets or rods.
- Substrates: Suitable substrates, cleaned as previously described.
- Thickness Monitors: Quartz crystal microbalances (QCMs) to monitor the deposition rate of each source independently.

### 3.2.2. Deposition Procedure

- Source and Substrate Loading: Load the Co and Zr source materials into their respective crucibles and mount the cleaned substrates in the substrate holder.
- Chamber Evacuation: Evacuate the deposition chamber to a high vacuum, typically below  $10^{-6}$  Torr.
- Source Degassing: Gently heat the source materials below their evaporation temperatures to degas them.
- Rate Calibration: Individually ramp up the power to each source to achieve the desired deposition rates, monitored by the QCMs. The ratio of the deposition rates will determine the film's composition.
- Co-deposition: Open the shutters for both sources simultaneously to commence co-deposition onto the rotating substrates.
- Termination: Close the shutters once the desired film thickness is reached.
- Cooling and Venting: Allow the system to cool down before venting the chamber.

## Visualization



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Fig. 3: Workflow for Co-evaporation of Co-Zr thin films.

## Characterization of Co-Zr Thin Films

After deposition, a comprehensive characterization of the Co-Zr thin films is crucial to evaluate their properties and suitability for the intended application.

Table 4: Common Characterization Techniques for Co-Zr Thin Films

Property	Technique	Information Obtained
Composition	Energy-Dispersive X-ray Spectroscopy (EDS/EDX) in an SEM, X-ray Photoelectron Spectroscopy (XPS)	Elemental composition and stoichiometry. XPS also provides chemical state information.
Thickness	Stylus Profilometry, Ellipsometry, Cross-sectional Scanning Electron Microscopy (SEM)	Film thickness.
Microstructure & Crystallinity	X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM)	Crystalline phase, grain size, texture, and amorphous nature. TEM provides high-resolution imaging of the microstructure.
Surface Morphology & Roughness	Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM)	Surface topography, roughness, and grain morphology.
Magnetic Properties	Vibrating Sample Magnetometer (VSM), Magneto-Optic Kerr Effect (MOKE) Magnetometry, Ferromagnetic Resonance (FMR)	Hysteresis loop (Coercivity, Saturation Magnetization, Remanence), magnetic anisotropy, and dynamic magnetic properties.
Hardness & Mechanical Properties	Nanoindentation	Hardness and elastic modulus of the thin film.

## Concluding Remarks

The choice of deposition technique for Co-Zr thin films depends critically on the desired film properties and the specific application.

- Magnetron Sputtering is a robust and scalable method for producing high-quality amorphous Co-Zr films with excellent soft magnetic properties, making it ideal for applications in magnetic recording heads.
- Pulsed Laser Deposition offers precise stoichiometric control and is well-suited for research and development where the deposition of complex alloy compositions is required.
- Thermal Evaporation, particularly e-beam co-evaporation, provides a means for depositing high-purity Co-Zr films, although controlling the alloy composition can be more challenging compared to sputtering.

By carefully controlling the deposition parameters outlined in these notes and protocols, researchers can tailor the structural, magnetic, and mechanical properties of Co-Zr thin films to meet the demands of advanced technological applications.

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